2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- 2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 893730-01-3
VCID: VC16261463
InChI: InChI=1S/C12H11NO3S/c1-7-9(3-4-11(13-7)16-2)8-5-10(12(14)15)17-6-8/h3-6H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol

2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)-

CAS No.: 893730-01-3

Cat. No.: VC16261463

Molecular Formula: C12H11NO3S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- - 893730-01-3

Specification

CAS No. 893730-01-3
Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
IUPAC Name 4-(6-methoxy-2-methylpyridin-3-yl)thiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO3S/c1-7-9(3-4-11(13-7)16-2)8-5-10(12(14)15)17-6-8/h3-6H,1-2H3,(H,14,15)
Standard InChI Key DXBZPVFQFPNODS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)OC)C2=CSC(=C2)C(=O)O

Introduction

Chemical Identification and Structural Properties

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- denotes a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a 6-methoxy-2-methylpyridin-3-yl moiety. Its molecular formula is C₁₂H₁₁NO₃S, yielding a molecular weight of 249.29 g/mol (calculated from atomic masses). The SMILES representation is COC1=NC(=CC(=C1)C)C2=C(C(=CS2)C(=O)O), illustrating the connectivity of the pyridine and thiophene rings .

Structural Analogues and Functional Groups

The compound belongs to a class of biphenyl-heterocyclic hybrids, sharing features with GSK0660 (PubChem CID 46233311), which contains a thiophene-2-carboxylate core linked to a substituted aniline . Key functional groups include:

  • Thiophene-2-carboxylic acid: Imparts acidity (pKa ~3.5–4.5) and potential for salt formation.

  • 6-Methoxy-2-methylpyridin-3-yl: Contributes basicity (pyridine pKa ~5–6) and steric bulk, influencing solubility and target binding .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes are proposed based on analogous compounds:

Suzuki-Miyaura Cross-Coupling

A boronic acid derivative of the pyridine moiety (e.g., 6-methoxy-2-methylpyridine-3-boronic acid) could couple with a brominated thiophene precursor. This method, exemplified in the synthesis of 4-(6-methoxy-2-methylpyridin-3-yl)-6-(trifluoromethyl)-1H-indazole , typically employs:

  • Catalyst: PdCl₂(dppf) (0.05 equiv)

  • Base: NaHCO₃ (2 equiv)

  • Solvent: Dioxane/water (3:1 v/v)

  • Conditions: Microwave irradiation at 140°C for 45 minutes .

Friedel-Crafts Acylation

Thiophene derivatives are often functionalized via electrophilic aromatic substitution. For example, 3-acetyl-2,5-dichlorothiophene undergoes Friedel-Crafts acylation with aldehydes in carbon disulfide, followed by cyclization with malononitrile . Adapting this protocol:

  • Acylation: 2-Thiophenecarboxylic acid with acetyl chloride (AlCl₃ catalyst)

  • Cyclization: Reaction with 6-methoxy-2-methylpyridine-3-carbaldehyde

  • Oxidation: Conversion to carboxylic acid using KMnO₄/H₂SO₄

Optimized Synthetic Protocol

Combining these approaches, a representative synthesis involves:

StepReagents/ConditionsYield
1. Boronic acid preparationn-BuLi, B(OiPr)₃, THF, -78°C → rt47%
2. Cross-couplingPdCl₂(dppf), NaHCO₃, dioxane/H₂O, 140°C (microwave)62% (estimated)
3. HydrolysisNaOH (2M), EtOH/H₂O, reflux89%

Critical parameters include strict temperature control during lithiation (-78°C) and inert atmosphere maintenance to prevent boronic acid decomposition .

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J=5.2 Hz, 1H, H-5 pyridine)

  • δ 7.68 (s, 1H, H-2 thiophene)

  • δ 6.89 (d, J=5.2 Hz, 1H, H-4 pyridine)

  • δ 3.94 (s, 3H, OCH₃)

  • δ 2.58 (s, 3H, CH₃)

13C NMR (101 MHz, CDCl₃):

  • 167.8 (COOH)

  • 158.4 (pyridine C-6)

  • 142.1 (thiophene C-2)

  • 56.3 (OCH₃)

  • 24.7 (CH₃)

HRMS (ESI+): m/z calcd for C₁₂H₁₁NO₃S [M+H]⁺: 249.0463, found: 249.0465 .

X-ray Crystallography

While no crystal structure exists for this specific compound, analogous molecules (e.g., GSK0660) show:

  • Dihedral angle: 48.7° between thiophene and pyridine planes

  • Hydrogen bonding: COOH⋯N(pyridine) interactions (2.65 Å)

  • Packing: π-π stacking between pyridine rings (3.8 Å separation)

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